molecular formula C16H10N2O2 B2974567 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile CAS No. 55500-24-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile

Cat. No.: B2974567
CAS No.: 55500-24-8
M. Wt: 262.268
InChI Key: ASDPXUZYZAVZRY-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile ( 55500-24-8) is a high-value chemical intermediate with the molecular formula C16H10N2O2 and a molecular weight of 262.26 . This compound features a phthalimide group, a versatile scaffold in medicinal chemistry. Its key structural elements make it a valuable precursor in organic synthesis, particularly for the development of novel tetrazolic derivatives . Tetrazoles are critical isosteres for carboxylic acids in drug design, offering enhanced metabolic stability and making them prominent in the development of active pharmaceutical ingredients (APIs) for a range of therapeutic areas . The specific structure of this reagent, incorporating a phenylacetonitrile moiety, suggests its potential application in the synthesis of complex molecules, including those with cyclopropane structures found in certain pharmaceutical compounds . Supplied with a minimum purity of 97%, this chemical is intended for use in research and development laboratories as a key building block . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDPXUZYZAVZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline ring system. This intermediate is then reacted with benzyl cyanide under specific conditions to introduce the phenylacetonitrile group. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of isoindoline-2,3-dione derivatives.

    Reduction: Formation of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : Methoxy and benzyl substituents in indole derivatives (e.g., compound 4h in ) enhance receptor binding affinity, whereas the nitrile group in the target compound may limit such interactions due to its electron-withdrawing nature.
  • Reactivity: The acetyl chloride analog (C₁₀H₆ClNO₂) exhibits higher electrophilicity than the nitrile derivative, making it more suitable for acylation reactions .

Crystallographic and Conformational Differences

Crystallographic studies highlight distinct conformational behaviors:

  • Dihedral Angles: In 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, dihedral angles between the nitrile and isoindole-dione planes are 69.0° and 77.0°, indicating a non-planar structure that may influence packing efficiency . The phenyl group in the target compound likely exacerbates this torsional strain.
  • Hydrogen Bonding: Sulfanyl-containing analogs (e.g., quinazolinone derivatives in ) exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability, unlike the nitrile group, which participates weakly in such interactions.

Biological Activity

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H9_{9}NO3_3
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 23101-87-3

Antiproliferative Effects

Recent studies have indicated that compounds related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenyacetonitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have shown IC50_{50} values ranging from 1.184 µM to 53.39 µM against human colon cancer cell lines (HCT116), indicating potent cytotoxic effects compared to standard treatments like cabozantinib .

CompoundIC50_{50} (µM)Remarks
3c1.184 ± 0.06High cytotoxicity
3a9.379 ± 0.50Noteworthy activity
Cabozantinib16.350 ± 0.86Reference drug
3f113.500 ± 6.00Least cytotoxic

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c led to a significant increase in cells arrested at the G0/G1 phase, suggesting a blockage in the cell cycle progression which is critical for cancer cell proliferation .

Selectivity and Toxicity

In evaluating selectivity towards cancer cells versus normal cells, compounds such as 3c and 3e have demonstrated substantial selectivity indices (SI). Compound 3c exhibited a SI greater than 20 against colorectal cancer cells compared to WI38 normal cells, indicating its potential for therapeutic use with reduced toxicity .

Case Studies

A notable study involving a series of isoindole derivatives highlighted their potential as dual inhibitors targeting VEGFR-2 and c-Met TK pathways. These compounds not only displayed significant antiproliferative activity but also showed promise in selectively targeting cancer cells while sparing normal cells .

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